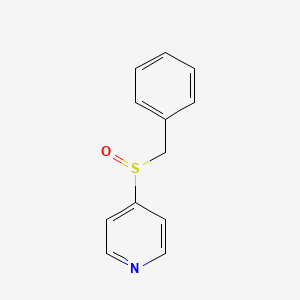methyl]-5-phenylfuran-2,3-dione CAS No. 90140-28-6](/img/structure/B14376253.png)
4-[(E)-[(4-Methylphenyl)imino](phenyl)methyl]-5-phenylfuran-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione is a complex organic compound with a unique structure that includes a furan ring, an imine group, and multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione typically involves the condensation of 4-methylbenzaldehyde with aniline, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes. The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in monitoring and controlling the reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- Methyl 2-{(E)-[(4-methylphenyl)iminomethyl]oxy}benzoate
Uniqueness
4-(E)-[(4-Methylphenyl)iminomethyl]-5-phenylfuran-2,3-dione is unique due to its combination of a furan ring with an imine group and multiple aromatic rings. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
90140-28-6 |
|---|---|
Fórmula molecular |
C24H17NO3 |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
4-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]-5-phenylfuran-2,3-dione |
InChI |
InChI=1S/C24H17NO3/c1-16-12-14-19(15-13-16)25-21(17-8-4-2-5-9-17)20-22(26)24(27)28-23(20)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
AMYOEKVPKCJIRN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(OC(=O)C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


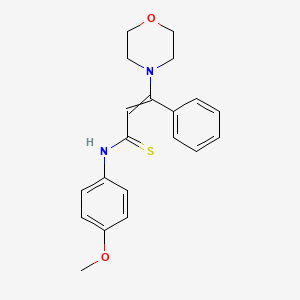
![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)
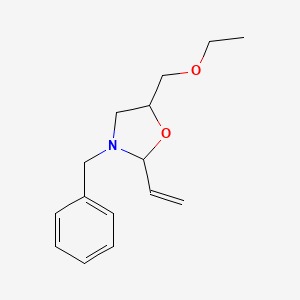
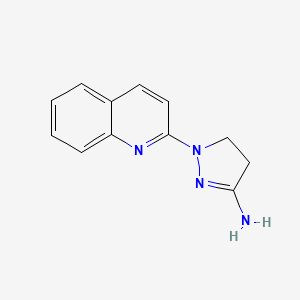



![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)
![10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one](/img/structure/B14376240.png)

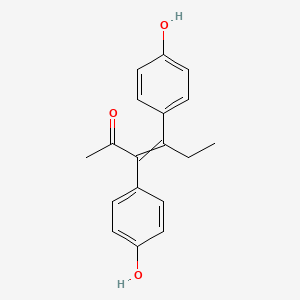

![Dimethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14376258.png)
